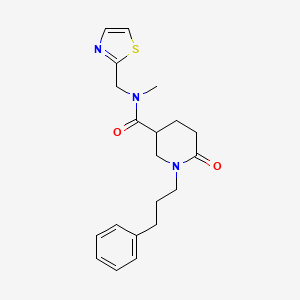![molecular formula C14H10Cl3N3O3 B5152026 N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide (PTIO) is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. PTIO is a nitric oxide (NO) scavenger that can be used to study the physiological and biochemical effects of NO in various biological systems.
作用机制
N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide acts as a NO scavenger by reacting with NO to form a stable nitroxide radical. This reaction prevents NO from reacting with other molecules and causing tissue damage. N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide can also be used to study the effects of NO on various biological systems by selectively removing excess NO.
Biochemical and Physiological Effects:
N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in various biological systems. For example, N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has been shown to reduce the production of reactive oxygen species (ROS) in endothelial cells and protect against oxidative stress. N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to reduce blood pressure in animal models of hypertension and improve endothelial function.
实验室实验的优点和局限性
One of the main advantages of using N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments is its ability to selectively remove excess NO and study its effects on various biological systems. However, N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has some limitations, including its potential toxicity at high concentrations and its ability to scavenge other reactive species in addition to NO.
未来方向
There are several future directions for research on N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of new NO scavengers with improved selectivity and efficacy. Another area of research is the use of N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide in the treatment of various diseases, including hypertension, ischemia-reperfusion injury, and neurodegenerative diseases. Additionally, the use of N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide in combination with other drugs or therapies may provide new treatment options for various diseases.
合成方法
N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to form the pyridinylamide intermediate. This intermediate is then reacted with isocyanate to form N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide.
科学研究应用
N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has been extensively used in scientific research to study the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in various biological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide can be used to scavenge excess NO and study its effects on various biological systems.
属性
IUPAC Name |
N-(pyridin-2-ylcarbamoyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N3O3/c15-8-5-10(17)11(6-9(8)16)23-7-13(21)20-14(22)19-12-3-1-2-4-18-12/h1-6H,7H2,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYFEIVPAGFONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylcarbamoyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)


![11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151989.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)
